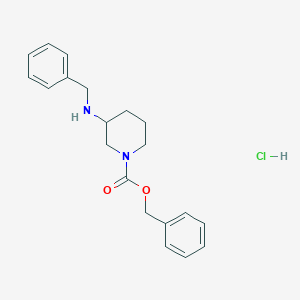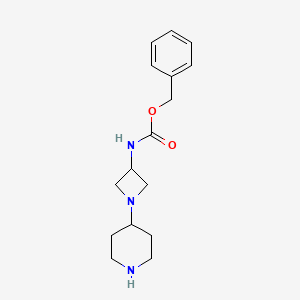
哌嗪-1-甲酰胺半硫酸盐
描述
Piperazine-1-carboxamidine hemisulfate is a useful research compound. Its molecular formula is C10H26N8O4S and its molecular weight is 354.43 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine-1-carboxamidine hemisulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperazine-1-carboxamidine hemisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-1-carboxamidine hemisulfate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
哌嗪-1-甲酰胺衍生物已被发现具有显著的抗真菌活性 . 这些化合物诱导真菌中内源性活性氧物质(ROS)的积累,从而导致其死亡 . 在R3和R5位苯基上用大原子或大侧链取代的衍生物对白色念珠菌特别有效 .
抗菌应用
这些化合物也显示出抗菌活性 . 它们已针对包括金黄色葡萄球菌、铜绿假单胞菌、表皮葡萄球菌和大肠杆菌在内的多种细菌菌株进行了测试 . 抗菌活性显著,尽管其对抗真菌的活性较低 .
蛋白质组学研究
哌嗪-1-甲酰胺半硫酸盐被用作蛋白质组学研究中的专业产品 . 它是一个专注于蛋白质,特别是其结构和功能的研究领域 .
神经保护应用
有证据表明,哌嗪-1-甲酰胺可用于治疗新生儿的缺氧缺血性脑损伤 . 它已被证明可以提高皮层的胍丁胺水平,这可能具有神经保护作用 .
作用机制
Target of Action
Piperazine-1-carboxamidine hemisulfate primarily targets the mitochondrial fission machinery in yeast cells . It also acts as a putative agmatinase inhibitor , which suggests that it may interact with the enzyme agmatinase, involved in the metabolism of the neuroprotective compound agmatine.
Mode of Action
The compound interacts with its targets by inducing caspase-dependent apoptosis in yeast . This process involves the mitochondrial fission machinery, including proteins such as Fis1 (Whi2), Dnm1, and Mdv1 . The compound’s action as an agmatinase inhibitor suggests it may prevent the breakdown of agmatine, thereby increasing its levels .
Biochemical Pathways
Piperazine-1-carboxamidine hemisulfate affects the apoptotic pathway in yeast, leading to cell death . It also influences the arginine decarboxylase (ADC) pathway , which produces agmatine from arginine . By inhibiting agmatinase, the compound may increase agmatine levels, affecting various biochemical processes where agmatine plays a role.
Result of Action
The primary result of Piperazine-1-carboxamidine hemisulfate’s action is the induction of apoptosis in yeast cells . In the context of neuroprotection, the compound’s action as an agmatinase inhibitor leads to increased agmatine levels, which may have neuroprotective effects .
Action Environment
The action of Piperazine-1-carboxamidine hemisulfate can be influenced by various environmental factors. For instance, the compound’s accumulation in yeast cells is dependent on functional lipid rafts . Moreover, the compound’s neuroprotective effects have been observed in hypoxic-ischemic conditions , suggesting that the compound’s efficacy may be influenced by the oxygen levels in the environment.
生化分析
Biochemical Properties
Piperazine-1-carboxamidine hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of agmatinase . Agmatinase is an enzyme involved in the metabolism of agmatine, a decarboxylated form of arginine. By inhibiting agmatinase, piperazine-1-carboxamidine hemisulfate can increase the levels of agmatine, which has various physiological effects, including neuroprotection and modulation of nitric oxide synthesis . The compound interacts with agmatinase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of agmatine to putrescine.
Cellular Effects
Piperazine-1-carboxamidine hemisulfate influences various cellular processes. In neuronal cells, it has been shown to provide neuroprotection by increasing agmatine levels, which can protect against hypoxic-ischemic damage . This compound affects cell signaling pathways by modulating the activity of nitric oxide synthase, leading to altered nitric oxide production. Additionally, piperazine-1-carboxamidine hemisulfate can impact gene expression related to stress responses and metabolic regulation, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of piperazine-1-carboxamidine hemisulfate involves its interaction with agmatinase. By binding to the active site of agmatinase, it inhibits the enzyme’s activity, leading to increased agmatine levels . This inhibition can affect various downstream pathways, including those involved in nitric oxide production and polyamine synthesis. The compound’s ability to modulate these pathways at the molecular level makes it a valuable tool for studying the role of agmatine and related metabolites in cellular physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazine-1-carboxamidine hemisulfate can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions . In vitro studies have shown that its neuroprotective effects can be observed within hours of administration, with sustained benefits over several days . Long-term studies in vivo have indicated that piperazine-1-carboxamidine hemisulfate can maintain elevated agmatine levels and provide ongoing neuroprotection without significant adverse effects.
Dosage Effects in Animal Models
The effects of piperazine-1-carboxamidine hemisulfate in animal models are dose-dependent. At lower doses, the compound effectively inhibits agmatinase and increases agmatine levels, providing neuroprotection and other beneficial effects . At higher doses, there may be threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced. Toxicity studies have shown that very high doses can lead to adverse effects, including disruptions in metabolic processes and potential toxicity to non-target tissues.
Metabolic Pathways
Piperazine-1-carboxamidine hemisulfate is involved in metabolic pathways related to agmatine metabolism. By inhibiting agmatinase, it prevents the conversion of agmatine to putrescine, thereby altering the flux through the polyamine synthesis pathway . This inhibition can affect the levels of other metabolites, such as ornithine and spermidine, and influence overall metabolic balance. The compound’s interaction with agmatinase highlights its role in regulating metabolic pathways that are critical for cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, piperazine-1-carboxamidine hemisulfate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its efficacy and potential side effects. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
Piperazine-1-carboxamidine hemisulfate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with agmatinase and other biomolecules, affecting its overall efficacy. Studies have shown that piperazine-1-carboxamidine hemisulfate can localize to regions where agmatinase is active, thereby enhancing its inhibitory effects and providing targeted benefits.
属性
IUPAC Name |
piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMYVONKCVRLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945017 | |
| Record name | Sulfuric acid--piperazine-1-carboximidamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-47-5 | |
| Record name | Sulfuric acid--piperazine-1-carboximidamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 3-cyanopyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B1499965.png)








